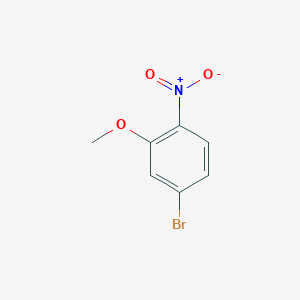
4-Chloro-4'-methyl-1,1'-biphenyl
Vue d'ensemble
Description
4-Chloro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11Cl It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a chlorine and a methyl group, respectively
Applications De Recherche Scientifique
4-Chloro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
4-Chloro-4’-methyl-1,1’-biphenyl, also known as 2-cyano-4’-methyl biphenyl (OTBN), is a key intermediate in the synthesis of Losartan , an antihypertensive drug . Losartan primarily targets the angiotensin II receptor type 1 (AT1) in the rennin-angiotensin system, which plays a crucial role in maintaining blood pressure and cardiovascular regulation .
Mode of Action
It is known that simple aromatic halogenated organic compounds, like 4-chloro-4’-methyl-1,1’-biphenyl, are generally unreactive . The reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .
Biochemical Pathways
As a key intermediate in the synthesis of losartan , it indirectly influences the rennin-angiotensin system. Losartan, the end product, acts as an antagonist to the angiotensin II receptor, thereby inhibiting the vasoconstrictive effect of angiotensin II and leading to a decrease in blood pressure .
Result of Action
As a key intermediate in the synthesis of losartan , it contributes to the overall therapeutic effects of Losartan, which include lowering blood pressure and reducing the risk of stroke in patients with hypertension .
Action Environment
It’s known that simple aromatic halogenated organic compounds, like 4-chloro-4’-methyl-1,1’-biphenyl, may be incompatible with strong oxidizing and reducing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-4’-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-130°C) .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-substituted biphenyl derivatives.
Oxidation: Formation of 4-chloro-4’-carboxy-1,1’-biphenyl.
Reduction: Formation of 4-methyl-1,1’-biphenyl.
Comparaison Avec Des Composés Similaires
4-Chloro-4’-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4,4’-Dichloro-1,1’-biphenyl: Contains two chlorine atoms instead of one chlorine and one methyl group.
4,4’-Dimethyl-1,1’-biphenyl: Contains two methyl groups instead of one chlorine and one methyl group.
4-Chloro-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of a methyl group.
The uniqueness of 4-Chloro-4’-methyl-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
1-chloro-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOKCUNCQZYSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374000 | |
| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19482-11-2 | |
| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE](/img/structure/B183226.png)
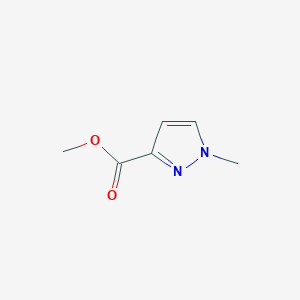
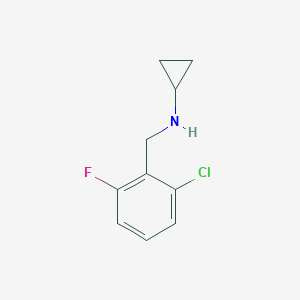
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
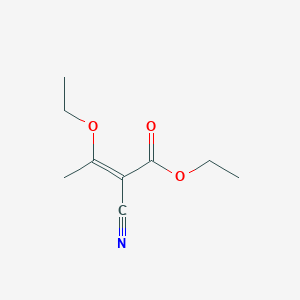
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)
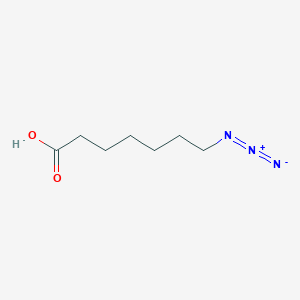
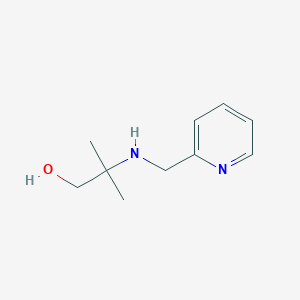
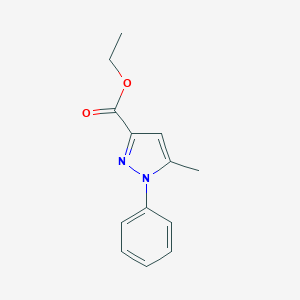
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
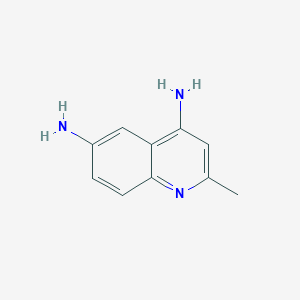

![7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
